Metfol-B

概要

説明

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include its common uses and roles in biological systems .

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This can involve various chemical reactions and processes .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

Chemical reactions analysis involves studying how the compound reacts with other substances. This can include understanding the types of reactions it undergoes and the products of these reactions .Physical And Chemical Properties Analysis

Physical properties include characteristics like color, density, hardness, melting point, and boiling point. Chemical properties describe the ability of a substance to undergo specific chemical changes .科学的研究の応用

Biomedicine: Drug Delivery Systems

Metfol-B: has shown promise in the field of biomedicine, particularly in enhancing drug delivery systems. Its structure allows for high drug loading capacity and controlled release, making it an ideal candidate for targeted therapy . The ability to functionalize Metfol-B with bioactive linkers presents opportunities for developing advanced drug delivery platforms that can respond to specific physiological triggers .

Biosensing Applications

In the realm of biosensing, Metfol-B contributes to the development of highly sensitive and selective sensors. Its application in terahertz metamaterials for biosensing allows for label-free and non-invasive detection of biological samples, leveraging the interaction between THz waves and the samples . This technology holds potential for rapid disease diagnosis and monitoring.

Environmental Science: Pollution Remediation

Metfol-B: plays a significant role in environmental science, particularly in pollution remediation. Its adsorptive properties are utilized to remove contaminants from water and soil, aiding in the purification processes . The material’s high surface area and porosity make it effective in capturing and breaking down pollutants, contributing to cleaner ecosystems.

Chemical Synthesis: Catalysis

In chemical synthesis, Metfol-B serves as a catalyst, facilitating various reactions. Its application in hydrogen evolution reactions is notable, where it acts as a non-noble metal electrocatalyst, promoting the production of clean energy through water electrolysis . The material’s structural properties can be tuned to optimize its catalytic performance.

Materials Science: Energy Storage

Metfol-B: is explored in materials science for its potential in energy storage applications. Its porous structure and high surface area enable the development of next-generation batteries and supercapacitors with improved capacity and stability . The material’s tunability allows for the creation of energy storage devices that meet the demands of renewable energy systems.

Agriculture: Crop Protection and Management

Lastly, Metfol-B finds applications in agriculture, where it enhances crop protection and management. It can be used to create nano-fertilizers and nano-pesticides, offering slow-release and efficient delivery of essential nutrients and protective agents to plants . This contributes to sustainable farming practices and increased agricultural productivity.

作用機序

Target of Action

Metfol-B is a complex compound that primarily targets two key components in the body: Metoclopramide and B-vitamins .

Metoclopramide: is an antiemetic agent and dopamine D2 antagonist used in the treatment of gastroesophageal reflux disease, prevention of nausea and vomiting, and to stimulate gastric emptying .

B-vitamins: are a group of eight water-soluble vitamins that perform essential, closely inter-related roles in cellular functioning, acting as co-enzymes in a vast array of catabolic and anabolic enzymatic reactions .

Mode of Action

Metoclopramide: works by inhibiting dopamine D2 and serotonin 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) located in the area postrema of the brain . This leads to prokinetic effects via inhibitory actions on presynaptic and postsynaptic D2 receptors .

B-vitamins: play a crucial role in numerous aspects of brain function, including energy production, DNA/RNA synthesis/repair, genomic and non-genomic methylation, and the synthesis of numerous neurochemicals and signaling molecules .

Biochemical Pathways

The biochemical pathways affected by Metfol-B are primarily related to the functions of its two main components.

Metoclopramide: affects the dopaminergic pathways in the brain, particularly those associated with the chemoreceptor trigger zone .

B-vitamins: are involved in various biochemical pathways, including those related to energy production, DNA/RNA synthesis/repair, and the synthesis of numerous neurochemicals and signaling molecules .

Pharmacokinetics

The pharmacokinetics of Metfol-B can be understood by examining the ADME properties of its components.

Metoclopramide: is absorbed predominately from the small intestine. It is rapidly distributed following absorption and does not bind to plasma proteins. It is excreted unchanged in urine. The elimination half-life of Metoclopramide during multiple dosages in patients with good renal function is approximately 5 hours .

B-vitamins: have their own unique pharmacokinetic properties. For example, folic acid, a type of B-vitamin, is crucial for fundamental biological processes such as cell fate decision .

Result of Action

The molecular and cellular effects of Metfol-B’s action are primarily the result of the actions of its two main components.

Metoclopramide: has antiemetic effects, reducing nausea and vomiting, and it stimulates gastric emptying .

B-vitamins: have numerous effects at the molecular and cellular level, including energy production, DNA/RNA synthesis/repair, genomic and non-genomic methylation, and the synthesis of numerous neurochemicals and signaling molecules .

Action Environment

The action, efficacy, and stability of Metfol-B can be influenced by various environmental factors. For example, epigenetic changes, which can be influenced by environmental factors, can affect the regulation of gene expression . This could potentially influence the effectiveness of Metfol-B.

Safety and Hazards

将来の方向性

特性

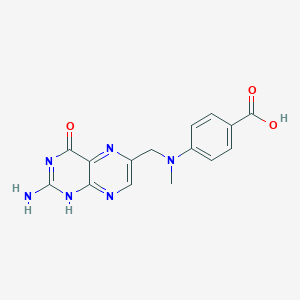

IUPAC Name |

4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-methylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O3/c1-21(10-4-2-8(3-5-10)14(23)24)7-9-6-17-12-11(18-9)13(22)20-15(16)19-12/h2-6H,7H2,1H3,(H,23,24)(H3,16,17,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNLFEQJGRZKTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30204791 | |

| Record name | N(10)-Methylpteroic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Metfol-B | |

CAS RN |

5623-18-7 | |

| Record name | Metfol-B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5623-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(10)-Methylpteroic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005623187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metfol-B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N(10)-Methylpteroic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N10-METHYLPTEROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RHB9JD89E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

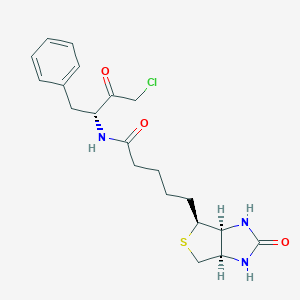

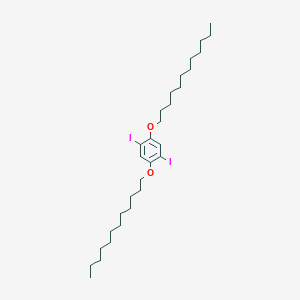

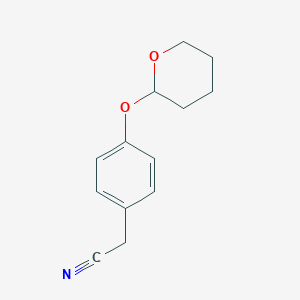

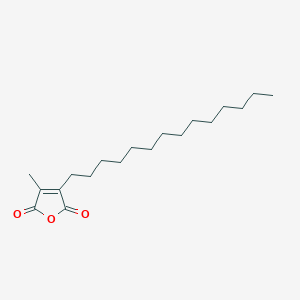

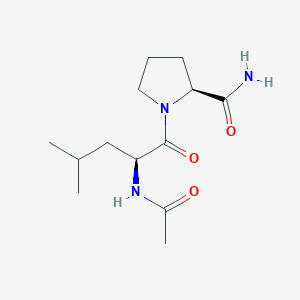

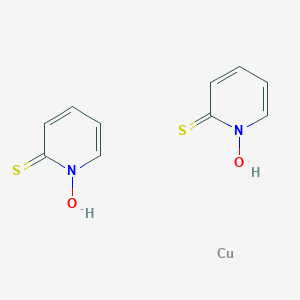

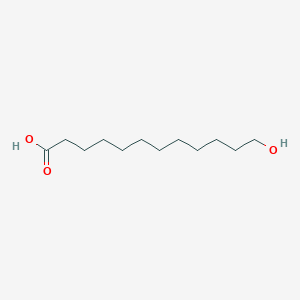

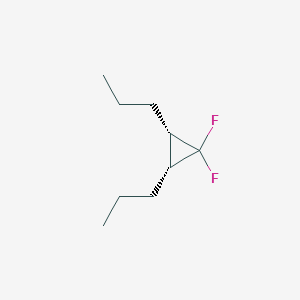

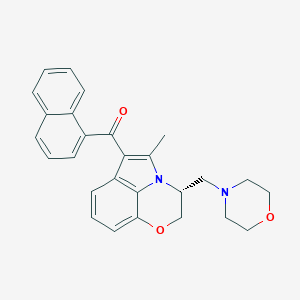

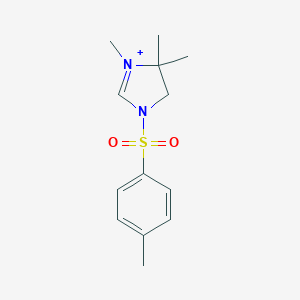

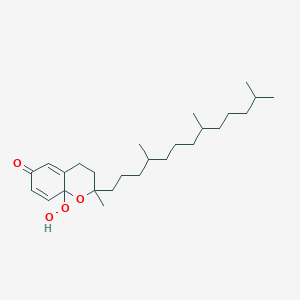

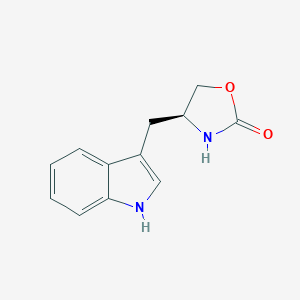

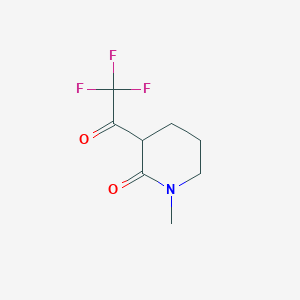

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。